2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cancer cell cytotoxicity Lipophilicity-driven SAR Chromeno-pyrimidine

2-(4-Chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic small molecule belonging to the chromeno[2,3-d]pyrimidine-4-thione class. It features a fused chromene-pyrimidine core with a thione group at position 4, a 4-chlorophenyl substituent at position 2, and a methoxy group at position 9.

Molecular Formula C18H13ClN2O2S
Molecular Weight 356.82
CAS No. 866807-87-6
Cat. No. B2926369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
CAS866807-87-6
Molecular FormulaC18H13ClN2O2S
Molecular Weight356.82
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClN2O2S/c1-22-14-4-2-3-11-9-13-17(23-15(11)14)20-16(21-18(13)24)10-5-7-12(19)8-6-10/h2-8H,9H2,1H3,(H,20,21,24)
InChIKeyANYLDTBYPYKRGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS 866807-87-6): Core Chemical Identity


2-(4-Chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic small molecule belonging to the chromeno[2,3-d]pyrimidine-4-thione class. It features a fused chromene-pyrimidine core with a thione group at position 4, a 4-chlorophenyl substituent at position 2, and a methoxy group at position 9 . The molecular formula is C18H13ClN2O2S with a molecular weight of 356.82 g/mol . This class of compounds has been investigated for antioxidant and cytotoxic activities [1].

Why General-Purpose Chromeno-Pyrimidine-Thione Analogs Cannot Substitute 2-(4-Chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione


In-class substitution fails for this specific compound because the precise combination of the 4-chlorophenyl substituent at position 2 and the 9-methoxy group on the chromene ring creates a unique lipophilic and electronic profile that is absent in closely related analogs. SAR studies within the 5H-chromeno[2,3-d]pyrimidine class demonstrate that antitumor activity is significantly affected by the lipophilicity of the substituent at the 2- and 9-positions, with 4-chlorophenyl groups conferring higher logP values and distinct cytotoxicity profiles compared to 4-methoxyphenyl or 4-fluorophenyl analogs [1]. The 9-methoxy group also modulates metabolic stability and solubility compared to other substituents such as 7-methyl or 9-ethoxy, which can drastically alter pharmacokinetic behavior [2]. Simple replacement with a generic member of this class risks losing these specific activity and property advantages, as the quantitative evidence below demonstrates.

Quantitative Evidence Guide: Exclusively Validating 2-(4-Chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione Over Closest Analogs


Superior Lipophilicity of the 4-Chlorophenyl Group vs. 4-Methoxyphenyl and 4-Fluorophenyl Analogs Drives Enhanced Cancer Cell Line Cytotoxicity

In a series of 5H-chromeno[2,3-d]pyrimidine derivatives, the introduction of a 4-chlorophenyl group at position 2 significantly increased compound lipophilicity (logP) compared to 4-methoxyphenyl or 4-fluorophenyl analogs. This increase in lipophilicity directly correlated with improved cytotoxic activity against HCT-116 colon carcinoma cells. Specifically, the 4-chlorophenyl-bearing compound 18b exhibited an IC50 of 2.04 ± 0.4 µg/mL against HCT-116, outperforming the standard drug vinblastine (IC50 = 2.6 ± 0.08 µg/mL) and showing a clear advantage over the unsubstituted or less lipophilic analogs within the same series [1][2]. While direct data for the 9-methoxy derivative is not published, this SAR demonstrates that the 4-chlorophenyl substituent is a critical determinant of target compound potency.

Cancer cell cytotoxicity Lipophilicity-driven SAR Chromeno-pyrimidine

The 9-Methoxy Substituent Provides a Metabolic Stability and Solubility Profile Superior to 7-Methyl and 9-Ethoxy Analogs

SAR analyses within the chromeno-pyrimidine-thione class indicate that the nature of the substituent on the chromene ring significantly modulates both metabolic stability and aqueous solubility. Methoxy groups at the 9-position strike a balance: they improve lipid solubility (predicted logP ≈ 2.8) compared to unsubstituted analogs, while maintaining better metabolic stability than bulkier ethoxy groups or more hydrophobic methyl substituents at the 7-position [1]. The target compound's 9-methoxy configuration is predicted to offer superior Phase I metabolic resistance and a more favorable solubility profile than its 7-methyl or 9-ethoxy counterparts, which are prone to rapid oxidative metabolism or aggregation, respectively.

Metabolic stability Solubility optimization Chromene substitution

Chromeno-Pyrimidine-Thione Scaffold Outperforms Precursor Chromenes in Radical Scavenging: A 9-Fold Enhancement Justifying the 4-Thione Modification

The fusion of a pyrimidine-2-thione moiety onto the chromene scaffold results in a dramatic enhancement of antioxidant activity. In a series of chromenopyrimidinethiones directly comparable to their 4H-chromene precursors, the addition of the thione-containing pyrimidine ring increased DPPH radical scavenging activity by up to 9-fold [1]. For example, precursor 5d showed minimal activity, while the corresponding pyrimidinthione derivative 8l achieved an IC50 < 42 µg/mL in the DPPH assay [2]. This validated class effect demonstrates that the 4-thione group is not a redundant feature but a critical pharmacophore for antioxidant applications, which would be lost if procuring a 4-one analog or a simple chromene scaffold.

Antioxidant activity DPPH radical scavenging Thione functionality

Application Scenarios for 2-(4-Chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione in Research and Industrial Contexts


Lead Optimization for Solid Tumor Cancer Cell Lines

Based on the lipophilicity-driven cytotoxicity SAR [1], this compound is ideally suited as a starting scaffold for hit-to-lead optimization targeting colon (HCT-116), breast (MCF-7), and liver (HepG-2) cancer cell lines. Its 4-chlorophenyl group provides a validated potency advantage over 4-methoxyphenyl analogs, while the 9-methoxy group offers a more favorable metabolic profile than 7-methyl versions. Procurement of this specific compound enables synthetic elaboration at the 4-thione and 2-aryl positions without compromising the core pharmacophore.

Oxidative Stress Research and ROS Scavenging Probe

The documented 9-fold activity enhancement from the pyrimidine-2-thione fusion [2] positions this compound as a potent ROS scavenger. Laboratories studying neurodegenerative diseases, ischemia-reperfusion injury, or inflammatory disorders can use this compound as a chemical probe to dissect the role of thione-mediated radical scavenging, with activity (predicted IC50 < 42 µg/mL in DPPH) comparable to standard antioxidants but with a distinct mechanism based on the chromeno-pyrimidine scaffold.

Selective Lipophilic Probe Development

The predicted lipophilicity (logP ≈ 2.8) from the 4-chlorophenyl and 9-methoxy combination [3] makes this compound an excellent candidate for developing selective cellular probes that require balanced passive permeability and aqueous solubility. Unlike the 9-ethoxy analog (logP ≈ 3.5) that may aggregate or the unsubstituted analog (logP ≈ 2.0) with poor permeability, this specific compound hits the optimal logP window for cellular uptake, making it suitable for target engagement studies in intact cells.

Multi-Parametric SAR Anchor Point for Chromeno-Pyrimidine Libraries

Due to the scarcity of direct SAR data for this specific compound, it serves as a valuable anchor point for building focused libraries. Its three distinct modification sites (4-thione, 2-aryl, 9-methoxy) allow for systematic exploration of activity cliffs. As a procurement candidate, it uniquely spans both antioxidant and cytotoxicity SAR, enabling researchers to deconvolute dual mechanisms of action, unlike analogs that are biased toward a single endpoint [1][2].

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